molecular formula C7H6BrNO B12437133 2-(3-Bromopyridin-4-YL)acetaldehyde

2-(3-Bromopyridin-4-YL)acetaldehyde

Cat. No.: B12437133
M. Wt: 200.03 g/mol
InChI Key: JQYGWMOKUBAWCK-UHFFFAOYSA-N
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Description

2-(3-Bromopyridin-4-YL)acetaldehyde is an organic compound with the molecular formula C7H6BrNO It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 3-position and an aldehyde group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopyridin-4-YL)acetaldehyde typically involves the bromination of pyridine derivatives followed by the introduction of an aldehyde group. One common method involves the bromination of 4-pyridinecarboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopyridin-4-YL)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromopyridin-4-YL)acetaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromopyridin-4-YL)acetaldehyde depends on its chemical interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloropyridin-4-YL)acetaldehyde: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Fluoropyridin-4-YL)acetaldehyde: Similar structure but with a fluorine atom instead of bromine.

    2-(3-Iodopyridin-4-YL)acetaldehyde: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(3-Bromopyridin-4-YL)acetaldehyde is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are distinct from those of its halogenated analogs. The bromine atom’s size and reactivity can influence the compound’s chemical behavior and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

2-(3-bromopyridin-4-yl)acetaldehyde

InChI

InChI=1S/C7H6BrNO/c8-7-5-9-3-1-6(7)2-4-10/h1,3-5H,2H2

InChI Key

JQYGWMOKUBAWCK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CC=O)Br

Origin of Product

United States

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